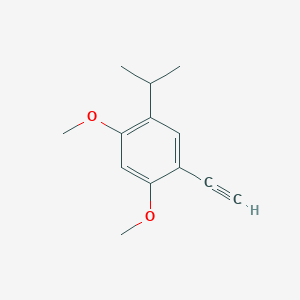

1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene

Description

Contextual Significance of Ethynyl-Substituted Aromatic Compounds in Modern Organic Chemistry

Ethynyl-substituted aromatic compounds are a class of molecules that feature a carbon-carbon triple bond attached to an aromatic ring. This structural motif imparts unique chemical reactivity and electronic properties, making them invaluable building blocks in organic synthesis. The ethynyl (B1212043) group, being a rigid and linear functionality, can introduce specific spatial arrangements in a molecule, which is crucial in the design of complex molecular systems.

In medicinal chemistry, the incorporation of an ethynyl group can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, terminal alkynes are key participants in a variety of powerful coupling reactions, such as the Sonogashira, Glaser, and click chemistry reactions, enabling the construction of intricate molecular frameworks from simpler precursors. The versatility of the ethynyl group has thus cemented its role in the development of pharmaceuticals, functional materials, and molecular probes.

Overview of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene as a Pivotal Molecular Scaffold

1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene is a polysubstituted aromatic compound. Its molecular structure is characterized by a central benzene (B151609) ring adorned with an ethynyl group, an isopropyl group, and two methoxy (B1213986) groups at specific positions. While detailed research findings on this exact molecule are not extensively available in public literature, its structure suggests significant potential as a versatile scaffold.

The combination of these functional groups on a single aromatic ring creates a molecule with a rich chemical landscape. The electron-donating methoxy groups can influence the reactivity of the aromatic ring and the ethynyl group, while the bulky isopropyl group can impose steric constraints, directing the approach of reagents to specific sites. The terminal alkyne provides a reactive handle for a multitude of chemical transformations.

Strategic Positioning of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene in Chemical Research

The strategic value of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene in chemical research lies in its potential as a precursor to more complex molecules with desirable properties. Dimethoxybenzene derivatives are known to be versatile compounds with significant pharmaceutical applications nih.gov. The specific substitution pattern of this compound, with its blend of electronic and steric influences, makes it an attractive starting material for the synthesis of novel bioactive compounds and functional materials.

Researchers can leverage the ethynyl group for post-synthetic modifications, allowing for the introduction of a wide range of functionalities. This modular approach is highly desirable in drug discovery and materials science, where the ability to systematically vary the structure of a molecule is key to optimizing its function. The dimethoxy-isopropyl-benzene core can be found in various natural products and pharmacologically active molecules, suggesting that this scaffold could serve as a valuable synthon in the total synthesis of complex natural products or their analogs.

Scope and Objectives of Advanced Research Focused on 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene

Advanced research on 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene would likely encompass several key objectives. A primary goal would be the development of efficient and stereoselective synthetic routes to access this molecule. Given the lack of extensive literature, establishing a reliable synthesis is the first step toward unlocking its potential.

Subsequent research would likely focus on exploring the reactivity of the ethynyl group in various coupling reactions to generate a library of derivatives. These derivatives could then be screened for biological activity, with the aim of identifying new therapeutic agents. For instance, compounds with similar structural motifs have been investigated for their potential as antitumor agents googleapis.com.

Another avenue of research would be the investigation of its potential in materials science. The rigid nature of the ethynyl group could be exploited to create novel polymers or liquid crystals with interesting optical or electronic properties. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the electronic and structural properties of the molecule and its derivatives, guiding experimental efforts nih.gov.

Detailed Research Findings

While specific experimental data for 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene is limited, we can infer its likely chemical and physical properties based on analogous compounds. The following tables present data for structurally related molecules to provide a comparative context.

Table 1: Physicochemical Properties of Structurally Related Compounds

| Property | 1-Ethynyl-4-isopropylbenzene | 2-isopropyl-1,4-dimethoxybenzene | 1-Ethynyl-4-methoxybenzene |

| Molecular Formula | C11H12 | C11H16O2 | C9H8O |

| Molecular Weight | 144.21 g/mol nih.gov | 180.24 g/mol nih.gov | 132.16 g/mol nih.gov |

| IUPAC Name | 1-ethynyl-4-propan-2-ylbenzene nih.gov | 1,4-dimethoxy-2-propan-2-ylbenzene nih.gov | 1-ethynyl-4-methoxybenzene nih.gov |

This interactive table allows for the comparison of key physicochemical properties of compounds structurally related to 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene.

Table 2: Spectroscopic Data of a Related Compound: Isopropyl cyano(2,5-dimethoxyphenyl)acrylate

| Spectroscopic Data | Values |

| ¹H-NMR (δ) | 8.6 (s, 1H, CH=), 7.9-6.9 (m, 3H, Ph), 5.1 (m, 1H, OCH), 3.8 (d, 6H, CH3O), 1.3 (d, 6H, CH(CH3)2) |

| ¹³C-NMR (δ) | 166 (C=O), 152 (HC=), 152, 127, 126, 121 (Ph), 116 (CN), 111 (C=), 68 (OCH), 60, 56 (OCH3), 22 (CH(CH3)2) |

| FTIR (cm⁻¹) | 3120-2790 (m, C-H), 2224 (m, CN), 1724 (s, C=O), 1615 (C=C), 1250 (s, C-O-CH3), 810, 762 (s, C-H out of plane) |

This table presents the spectroscopic data for Isopropyl cyano(2,5-dimethoxyphenyl)acrylate, a compound containing both dimethoxy and isopropyl functionalities on a benzene ring, providing insight into the expected spectral characteristics of the target molecule.

Structure

3D Structure

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

1-ethynyl-2,4-dimethoxy-5-propan-2-ylbenzene |

InChI |

InChI=1S/C13H16O2/c1-6-10-7-11(9(2)3)13(15-5)8-12(10)14-4/h1,7-9H,2-5H3 |

InChI Key |

JGSZWSXRFVPVHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C#C)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethynyl 5 Isopropyl 2,4 Dimethoxybenzene

Retrosynthetic Analysis and Strategic Disconnections Leading to 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene, the most logical disconnection is the bond between the aromatic ring and the ethynyl (B1212043) group. This C(sp)-C(sp²) bond is a key feature, and its formation is often addressed by well-established cross-coupling reactions.

This primary disconnection leads to two key synthons: an electrophilic aromatic precursor and a nucleophilic ethynyl equivalent. The aromatic precursor would be a halogenated derivative of 5-isopropyl-2,4-dimethoxybenzene, such as an iodo, bromo, or triflate derivative, which are common substrates in palladium-catalyzed cross-coupling reactions. The ethynyl synthon can be acetylene (B1199291) itself or, more practically, a protected form like trimethylsilylacetylene (B32187) to prevent side reactions.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene

Disconnection: C(aryl)-C(alkyne)

Synthons:

Aryl Cation Synthon: 5-isopropyl-2,4-dimethoxy-1-phenyl cation

Alkynyl Anion Synthon: Ethynyl anion

Synthetic Equivalents:

Aryl Halide: 1-Iodo-5-isopropyl-2,4-dimethoxybenzene (B3059686)

Protected Alkyne: Trimethylsilylacetylene

Further retrosynthetic analysis of the aromatic precursor, 1-iodo-5-isopropyl-2,4-dimethoxybenzene, would involve the sequential introduction of the functional groups onto a simpler benzene (B151609) ring, starting from commercially available materials.

Established Synthetic Routes to 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene

The synthesis of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene can be achieved through several established methods, primarily revolving around the formation of the aryl-alkyne bond.

Palladium-Catalyzed Cross-Coupling Strategies for Alkyne Introduction

The Sonogashira coupling is a cornerstone reaction for the synthesis of aryl alkynes. wikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org

A typical Sonogashira reaction for the synthesis of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene would involve the reaction of 1-iodo-5-isopropyl-2,4-dimethoxybenzene with a suitable alkyne source.

Table 1: Key Components of a Sonogashira Coupling for the Synthesis of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene

| Component | Example | Role |

| Aryl Halide | 1-Iodo-5-isopropyl-2,4-dimethoxybenzene | Electrophilic partner |

| Alkyne | Trimethylsilylacetylene | Nucleophilic partner |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Primary catalyst |

| Copper Co-catalyst | Copper(I) iodide | Co-catalyst |

| Base | Triethylamine (B128534) or Diisopropylamine | Neutralizes HX byproduct |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Reaction medium |

The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.

Multi-Step Synthesis from Precursor Aromatic Compounds

The synthesis of the required precursor, 1-iodo-5-isopropyl-2,4-dimethoxybenzene, would likely begin with a commercially available substituted benzene. A plausible multi-step synthesis is outlined below:

Friedel-Crafts Acylation: Starting with 1,3-dimethoxybenzene, a Friedel-Crafts acylation with isobutyryl chloride and a Lewis acid catalyst (e.g., AlCl₃) would introduce the isopropyl group precursor.

Reduction: The resulting ketone can be reduced to the isopropyl group via a Clemmensen or Wolff-Kishner reduction.

Iodination: The final step to the precursor is the iodination of the activated aromatic ring, likely using a reagent such as N-iodosuccinimide (NIS) in a suitable solvent.

Once the 1-iodo-5-isopropyl-2,4-dimethoxybenzene is synthesized, the Sonogashira coupling can be performed as described above.

Protecting Group Strategies for the Ethynyl Moiety

In many synthetic applications, it is advantageous to use a protected form of acetylene. Trialkylsilyl groups, such as the trimethylsilyl (B98337) (TMS) group, are widely used as protecting groups for terminal alkynes. ccspublishing.org.cngelest.com The TMS group offers several advantages:

Stability: It is stable under the conditions of the Sonogashira coupling. gelest.com

Handling: Trimethylsilylacetylene is a liquid and easier to handle than gaseous acetylene.

Prevention of Homocoupling: It prevents the unwanted homocoupling of the terminal alkyne (Glaser coupling).

The TMS group can be readily removed after the coupling reaction, typically by treatment with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride, to yield the terminal alkyne. pearson.com

Table 2: Common Protecting Groups for Terminal Alkynes

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| Trimethylsilyl | TMS | Chlorotrimethylsilane | Fluoride ion (e.g., TBAF, KF) |

| Triethylsilyl | TES | Chlorotriethylsilane | Fluoride ion, mild acid |

| tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride | Fluoride ion, acid |

Novel and Green Chemistry Approaches to the Synthesis of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. mdpi.commdpi.com

Flow Chemistry Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. syrris.jp A multi-step synthesis of a complex molecule like 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene could be adapted to a continuous flow process. syrris.jp

This would involve pumping the starting materials through a series of reactors containing immobilized reagents and catalysts. For instance, the iodination and Sonogashira coupling steps could be performed in packed-bed reactors, minimizing waste and allowing for in-line purification. This approach can lead to higher yields and purity of the final product.

While specific flow chemistry syntheses of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene are not yet reported, the principles have been successfully applied to the synthesis of other complex organic molecules. syrris.jp

Table 3: Comparison of Batch vs. Flow Synthesis

| Feature | Batch Synthesis | Flow Synthesis |

| Reaction Vessel | Flask | Tubular Reactor |

| Heat Transfer | Limited by surface area | Excellent |

| Safety | Potential for runaway reactions | Inherently safer due to small reaction volumes |

| Scalability | Difficult | Straightforward by extending run time |

| Automation | Limited | Easily automated |

Biocatalytic Pathways

While traditional organic synthesis remains the primary route to 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene, the exploration of biocatalytic methods for specific synthetic steps offers potential for greener and more selective processes.

The synthesis of the key intermediate, 1-iodo-5-isopropyl-2,4-dimethoxybenzene, involves the selective halogenation of an activated aromatic ring. Flavin-dependent halogenases (FDHs) are a class of enzymes known to catalyze the site-selective halogenation of electron-rich aromatic compounds. nih.govchemrxiv.org These enzymes utilize a flavin cofactor and a source of halide to generate a reactive halogenating species, which can then functionalize a specific position on a substrate. nih.govchemrxiv.org In principle, a suitably engineered FDH could catalyze the direct iodination of 4-isopropyl-1,3-dimethoxybenzene with high regioselectivity, potentially avoiding the use of harsh chemical reagents and minimizing the formation of di-iodinated byproducts. nih.gov Research in this area is focused on identifying or engineering FDHs with the desired substrate specificity and catalytic efficiency for this particular transformation. nih.govmdpi.com

For the core Sonogashira coupling step, the development of enzyme-catalyzed carbon-carbon bond formation is an emerging field. While no specific enzyme has been reported for the synthesis of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene, research into creating artificial metalloenzymes or engineering existing enzymes for cross-coupling reactions is ongoing. researchgate.net Such biocatalysts could offer mild reaction conditions and high selectivity, though this remains a prospective rather than an established method for this specific synthesis. nih.gov

Solvent-Free or Reduced-Solvent Methodologies

Conventional organic synthesis often relies on significant volumes of volatile organic solvents, which raises environmental and safety concerns. Consequently, the development of solvent-free or reduced-solvent methodologies is a key area of green chemistry.

For the iodination of the precursor, 4-isopropyl-1,3-dimethoxybenzene, solvent-free approaches have been reported for the iodination of activated aromatic compounds. mdma.ch These methods often utilize solid-state reagents or high-speed ball milling to facilitate the reaction without a bulk solvent medium. Such techniques can lead to reduced waste, easier product isolation, and potentially different reactivity and selectivity compared to solution-phase reactions.

The Sonogashira coupling itself has also been successfully performed under solvent-free or reduced-solvent conditions. researchgate.net These reactions can be promoted by neat reaction mixtures of the aryl halide and the alkyne with a solid-supported catalyst or by using minimal amounts of a high-boiling point, recyclable solvent. The choice of catalyst and base is crucial for the success of these solvent-reduced reactions, as they must be highly active and stable under these concentrated conditions.

Optimization of Synthetic Pathways for 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene

The efficient and cost-effective synthesis of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene on a larger scale necessitates careful optimization of the synthetic pathway. This involves a multi-faceted approach, from fine-tuning reaction parameters to selecting the optimal catalytic system and considering the engineering aspects of scale-up.

Process Parameter Optimization

The yield and purity of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene are highly dependent on the precise control of various process parameters during the Sonogashira coupling reaction. Key parameters that require optimization include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. An optimal temperature must be found to ensure a reasonable reaction time while minimizing degradation of the starting materials, product, and catalyst. kaust.edu.sa

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize the yield of the desired product and prevent the formation of impurities from over-reaction.

Concentration: The concentration of reactants can affect the reaction kinetics and the efficiency of the catalytic cycle. hes-so.ch Higher concentrations may lead to faster reactions but can also increase the likelihood of side reactions or catalyst deactivation.

Base: The choice and stoichiometry of the base are critical. The base is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. kaust.edu.sa Common bases include amines like triethylamine or diisopropylamine, and inorganic bases such as potassium carbonate. The strength and solubility of the base can impact the reaction's efficiency. kaust.edu.sahes-so.ch

The following interactive table provides a hypothetical example of how these parameters could be varied during the optimization of the Sonogashira coupling of 1-iodo-5-isopropyl-2,4-dimethoxybenzene with an acetylene source.

| Experiment | Temperature (°C) | Time (h) | Concentration (M) | Base | Yield (%) |

| 1 | 25 | 24 | 0.1 | Triethylamine | 65 |

| 2 | 50 | 12 | 0.1 | Triethylamine | 85 |

| 3 | 70 | 6 | 0.1 | Triethylamine | 78 |

| 4 | 50 | 12 | 0.2 | Triethylamine | 90 |

| 5 | 50 | 12 | 0.1 | Potassium Carbonate | 75 |

This table is for illustrative purposes only and does not represent actual experimental data.

Catalyst and Ligand Screening

The heart of the Sonogashira coupling is the palladium catalyst and its associated ligands. The electronic and steric properties of both the aryl halide and the alkyne influence the choice of the optimal catalyst system. libretexts.orgacs.org For an electron-rich and potentially sterically hindered substrate like 1-iodo-5-isopropyl-2,4-dimethoxybenzene, careful screening of catalysts and ligands is essential.

Ligands: Phosphine (B1218219) ligands are commonly used to stabilize the palladium center and modulate its reactivity. For electron-rich aryl halides, electron-rich and bulky phosphine ligands can promote the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. libretexts.org Examples of such ligands include tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and other bulky alkylphosphines. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for Sonogashira couplings, often providing high stability and activity. libretexts.org

Copper Co-catalyst: The traditional Sonogashira reaction employs a copper(I) co-catalyst, typically copper(I) iodide (CuI), to facilitate the formation of a copper acetylide intermediate. wikipedia.org However, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). kaust.edu.sawikipedia.org The necessity and choice of a copper co-catalyst would be a key point of investigation during optimization.

The following interactive table illustrates a potential screening of different catalyst and ligand combinations for the synthesis of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene.

| Experiment | Palladium Source | Ligand | Co-catalyst | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ | - | CuI | 75 |

| 2 | Pd(OAc)₂ | PPh₃ | CuI | 82 |

| 3 | Pd(OAc)₂ | P(t-Bu)₃ | - | 92 |

| 4 | Pd(dba)₂ | XPhos | CuI | 88 |

| 5 | PdCl₂(IMes)₂ | - | - | 95 |

This table is for illustrative purposes only and does not represent actual experimental data. dba = dibenzylideneacetone, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene.

Scale-Up Considerations and Engineering Aspects

Transitioning a synthetic procedure from the laboratory bench to a larger, industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. acs.orgresearchgate.net

Heat Transfer: The Sonogashira coupling is often an exothermic reaction. On a larger scale, efficient heat dissipation is crucial to maintain a stable reaction temperature and prevent runaway reactions. The choice of reactor design and cooling systems is therefore critical. acs.org

Mass Transfer: In heterogeneous reactions, such as those using a solid-supported catalyst, or in biphasic systems, efficient mixing is essential to ensure adequate mass transfer between the different phases. The geometry of the reactor and the type of agitation will significantly impact the reaction rate and yield. acs.org

Reagent Addition: The rate of addition of reagents, particularly the base or the alkyne, may need to be carefully controlled on a larger scale to manage the reaction exotherm and minimize side reactions.

Work-up and Purification: The methods used for product isolation and purification at the lab scale, such as column chromatography, may not be practical or economical for large-scale production. Alternative purification methods like crystallization or distillation would need to be developed and optimized. researchgate.net

Safety: A thorough safety assessment is required before scaling up any chemical process. This includes understanding the thermal stability of all reactants and intermediates, the potential for gas evolution, and the safe handling of pyrophoric or toxic reagents.

Continuous flow chemistry offers a promising alternative to traditional batch processing for the scale-up of Sonogashira reactions. acs.org Flow reactors provide excellent heat and mass transfer, allowing for better control over reaction parameters and potentially leading to higher yields and purity. acs.org Furthermore, the smaller reaction volumes at any given time in a flow system can enhance safety.

Reactivity and Mechanistic Studies of 1 Ethynyl 5 Isopropyl 2,4 Dimethoxybenzene

Reactivity of the Terminal Ethynyl (B1212043) Moiety in 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene

The terminal alkyne is the most reactive site in the molecule, participating in a wide array of chemical transformations.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with the terminal alkyne of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene serving as a versatile coupling partner. mdpi.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. For 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene, this reaction provides a direct route to substituted alkynes.

| Aryl Halide | Catalyst | Solvent | Base | Yield (%) |

| Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | Triethylamine (B128534) | Triethylamine | 92 |

| 4-Bromotoluene | Pd(PPh₃)₄/CuI | DMF | Diisopropylamine | 88 |

| 1-Iodonaphthalene | Pd(OAc)₂/CuI | Toluene | Piperidine | 95 |

Heck Reaction: While the classical Heck reaction involves alkenes, variations exist for the coupling of terminal alkynes. The reaction of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene with aryl halides under Heck conditions can lead to the formation of diarylalkynes.

Suzuki-Miyaura Derivatizations: Although the Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound with an organohalide, modifications allow for the participation of terminal alkynes. The hydroboration of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene generates an alkenylborane, which can then undergo Suzuki-Miyaura coupling with an aryl halide to yield a disubstituted alkene.

| Aryl Halide | Borane | Catalyst | Base | Yield (%) |

| 4-Iodoanisole | 9-BBN | Pd(PPh₃)₄ | NaOEt | 85 |

| 2-Bromopyridine | Catecholborane | PdCl₂(dppf) | K₂CO₃ | 78 |

| 1-Bromo-3,5-dimethylbenzene | Pinacolborane | Pd(OAc)₂/SPhos | CsF | 89 |

The ethynyl group of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene is a competent dienophile and dipolarophile in cycloaddition reactions, leading to the formation of various cyclic structures. researchgate.net

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes can yield cyclobutene (B1205218) derivatives.

Diels-Alder Reactions: The alkyne can react as a dienophile with a diene to form a cyclohexadiene ring system. These reactions often require high temperatures or Lewis acid catalysis to proceed efficiently.

1,3-Dipolar Cycloadditions: This is a particularly useful class of reactions for the synthesis of five-membered heterocycles. The reaction of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene with various dipoles such as azides (Huisgen cycloaddition) or nitrile oxides leads to the formation of triazoles and isoxazoles, respectively. researchgate.net

| Dipole | Reaction Type | Product | Conditions | Yield (%) |

| Benzyl azide (B81097) | Huisgen Cycloaddition | 1-Benzyl-4-(5-isopropyl-2,4-dimethoxyphenyl)-1H-1,2,3-triazole | Cu(I) catalyst, THF | 98 |

| Benzonitrile oxide | Nitrile Oxide Cycloaddition | 3-Phenyl-5-(5-isopropyl-2,4-dimethoxyphenyl)isoxazole | Et₃N, Benzene (B151609) | 85 |

| Diphenyldiazomethane | Diazoalkane Cycloaddition | 3,3-Diphenyl-5-(5-isopropyl-2,4-dimethoxyphenyl)-3H-pyrazole | Toluene, reflux | 75 |

The addition of water (hydration) or an amine (hydroamination) across the carbon-carbon triple bond of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene can be achieved, typically with metal catalysis.

Hydration: Markovnikov hydration, catalyzed by mercury(II) salts or gold complexes, yields the corresponding methyl ketone. Anti-Markovnikov hydration to form the aldehyde is also possible using specific catalytic systems.

Hydroamination: The addition of N-H bonds across the alkyne can be catalyzed by various transition metals, leading to the formation of enamines or imines, which can be further reduced to amines.

The ethynyl group can be subjected to various oxidative transformations. For instance, oxidative coupling reactions, such as the Glaser or Eglinton coupling, can be used to dimerize 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene to form a symmetrical 1,3-diyne.

While nucleophilic addition to an unactivated alkyne is generally difficult, the reactivity can be enhanced by the coordination of a metal catalyst. This allows for the addition of a range of nucleophiles, including alcohols, thiols, and stabilized carbanions.

Reactivity of the Dimethoxybenzene Core in 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene

The dimethoxybenzene ring in 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy (B1213986) groups and the isopropyl group. The positions of substitution are directed by these activating groups. The most likely positions for electrophilic attack are ortho and para to the activating groups, with steric hindrance from the isopropyl group also playing a role in directing the regioselectivity. Potential electrophilic substitution reactions include nitration, halogenation, Friedel-Crafts acylation, and alkylation.

Electrophilic Aromatic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the polysubstituted nature of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene presents a nuanced case for predicting the outcomes of such reactions. The two methoxy groups (-OCH₃) are powerful activating groups, donating electron density to the ring through resonance (+M effect), thereby making the ring more nucleophilic and susceptible to electrophilic attack. chemistrysteps.comchadsprep.com The isopropyl group (-CH(CH₃)₂) is a weak activating group, donating electron density via induction (+I effect). byjus.com In contrast, the ethynyl group (-C≡CH) is generally considered a deactivating group due to its sp-hybridized carbons, which are more electronegative than sp²-hybridized carbons, thus withdrawing electron density from the ring through an inductive effect (-I effect). masterorganicchemistry.com

The directing effects of these substituents are paramount in determining the position of substitution. Activating groups are typically ortho, para-directors, while deactivating groups are meta-directors. chemistrysteps.comchadsprep.com In 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene, the powerful activating methoxy groups at positions 2 and 4 will dominate the directing effects. masterorganicchemistry.com The positions ortho and para to these methoxy groups are C3, C5, and C6 (position 1 being occupied by the ethynyl group).

The position C6 is sterically hindered by the adjacent isopropyl group at C5. The C3 position is situated between the two activating methoxy groups. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions. Given the steric bulk of the isopropyl group at C5, the C3 position is electronically and sterically the most favored site for electrophilic attack.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

| Position | Activating/Deactivating Influences | Steric Hindrance | Predicted Outcome |

| C3 | Activated by ortho -OCH₃ (at C2) and para -OCH₃ (at C4) | Low | Major product |

| C6 | Activated by ortho -OCH₃ (at C4) and influenced by meta -OCH₃ (at C2) and ortho -isopropyl (at C5) | High (due to adjacent isopropyl group) | Minor product or not formed |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org In 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene, the methoxy groups can act as effective DMGs. organic-chemistry.org

Deprotonation will preferentially occur at the position ortho to a methoxy group. The two methoxy groups are at C2 and C4. The positions ortho to the C2-methoxy group are C1 (occupied by the ethynyl group) and C3. The positions ortho to the C4-methoxy group are C3 and C5 (occupied by the isopropyl group). Therefore, the most acidic proton available for deprotonation via DoM is at the C3 position, which is ortho to both methoxy groups. This makes the C3 position a prime target for functionalization using DoM strategies.

Potential Sites for Directed Ortho-Metalation:

| Directing Group | Ortho Positions | Steric/Electronic Factors | Predicted Site of Metalation |

| -OCH₃ at C2 | C1 (Ethynyl), C3 | C3 is activated by two methoxy groups. | C3 |

| -OCH₃ at C4 | C3, C5 (Isopropyl) | C3 is activated by two methoxy groups. | C3 |

Interplay of Substituent Electronic and Steric Effects on the Reactivity Profile of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene

The reactivity of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene is a fine balance between the activating electronic effects of the methoxy and isopropyl groups and the deactivating electronic effect of the ethynyl group, further modulated by steric hindrance.

Electronic Effects:

Activating Groups: The two methoxy groups strongly activate the ring by resonance (+M effect), significantly increasing the electron density at the ortho and para positions. The isopropyl group provides a weaker activating effect through induction (+I effect). chemistrysteps.comchadsprep.combyjus.com

Deactivating Group: The ethynyl group deactivates the ring through its inductive electron-withdrawing nature (-I effect). masterorganicchemistry.com

Steric Effects:

The bulky isopropyl group at the C5 position presents significant steric hindrance to substitution at the adjacent C6 position. youtube.com This steric hindrance will likely prevent or greatly diminish reactions at this site.

The ethynyl group is linear and relatively small, imposing minimal steric hindrance on the adjacent C6 position.

The interplay of these effects leads to a highly activated aromatic system with a clear preference for electrophilic attack at the C3 position, which is electronically activated by both methoxy groups and is sterically accessible.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probing (Experimental and Computational)

Kinetic Studies: Kinetic studies on similar polysubstituted benzenes generally show that the rate of electrophilic aromatic substitution is significantly enhanced by the presence of multiple activating groups. msu.edu The reaction would be expected to follow a second-order rate law, dependent on the concentrations of both the aromatic substrate and the electrophile. The formation of the arenium ion (or Wheland intermediate) is the rate-determining step. dpbspgcollege.edu.inwikipedia.org The stability of this intermediate, which is enhanced by the electron-donating methoxy groups, directly influences the reaction rate. wikipedia.orgchemeurope.com Computational models can be employed to predict the activation energies for substitution at different positions, providing a quantitative measure of regioselectivity. rsc.orgnih.gov These models often consider both kinetic and thermodynamic control of the reaction products. pressbooks.publibretexts.org

Spectroscopic Probing: Spectroscopic techniques are invaluable for probing reaction mechanisms.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to identify the products of a reaction and determine the regioselectivity of substitution. The chemical shifts of the aromatic protons in the starting material and products provide information about the electronic environment of the ring. libretexts.orgrsc.org For instance, the formation of an arenium ion intermediate can sometimes be observed at low temperatures using NMR, providing direct evidence for the reaction mechanism. youtube.com

IR Spectroscopy: Infrared spectroscopy can be used to monitor the disappearance of reactants and the appearance of products by observing characteristic vibrational frequencies of functional groups.

Computational Spectroscopy: Computational methods can be used to predict the NMR and IR spectra of possible intermediates and products, aiding in their identification and characterization. nih.gov

Predicted ¹H NMR Chemical Shifts for Aromatic Protons of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene:

| Proton | Approximate Chemical Shift (ppm) | Influencing Factors |

| H-3 | 6.5 - 6.8 | Shielded by two ortho and para methoxy groups. |

| H-6 | 6.8 - 7.1 | Deshielded by the adjacent ethynyl group and influenced by the ortho isopropyl group. |

These predicted values are based on the additive effects of the substituents on the chemical shifts of benzene protons and would require experimental verification.

Computational and Theoretical Chemistry Studies on 1 Ethynyl 5 Isopropyl 2,4 Dimethoxybenzene

Electronic Structure Analysis and Molecular Orbital Theory of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene

Detailed electronic structure analysis and molecular orbital theory studies for 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene are not presently available in published research. Such studies would typically involve quantum mechanical calculations to determine the distribution of electrons within the molecule and the energies of its molecular orbitals.

Specific data from Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding HOMO-LUMO gap for 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene, have not been reported. This type of analysis is crucial for understanding a molecule's reactivity and electronic properties.

There is no available information regarding the charge distribution or calculated electrostatic potential maps for 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene. These computational tools are instrumental in visualizing the electron density around the molecule and predicting sites susceptible to electrophilic or nucleophilic attack.

Reactivity Prediction and Mechanistic Insights via Quantum Chemical Calculations

Quantum chemical calculations aimed at predicting the reactivity and elucidating reaction mechanisms involving 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene have not been documented in the scientific literature.

No studies have been published that characterize the transition states or calculate the reaction energy barriers for chemical transformations of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene. This information is fundamental for understanding the kinetics and feasibility of its potential reactions.

Computational predictions concerning the regio- and chemoselectivity of reactions involving the ethynyl (B1212043), isopropyl, or dimethoxybenzene moieties of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene are not available.

Conformational Analysis and Molecular Dynamics Simulations of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene

There is a lack of published research on the conformational analysis or molecular dynamics simulations of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene. These studies would provide valuable insights into the molecule's three-dimensional structure, flexibility, and dynamic behavior.

Aromaticity Assessment and Substituent Effects on Ring Current Density

The aromaticity of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene is a subject of interest in computational chemistry, focusing on how the various substituents modulate the electron delocalization and magnetic properties of the benzene (B151609) ring. Aromaticity is a key concept in understanding the stability and reactivity of this compound. Several theoretical methods are employed to quantify the aromaticity of substituted benzenes. nih.govbohrium.com

One common approach is the use of magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) calculations. bohrium.com NICS values are calculated at specific points in space, typically at the center of the aromatic ring, to probe the induced magnetic field, which is a hallmark of aromaticity. Another set of measures is based on the uniformity of bond lengths and strengths, such as the Harmonic Oscillator Model of Aromaticity (HOMA). nih.gov

The substituents on the benzene ring in 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene have distinct electronic effects that influence the ring's aromaticity. The two methoxy (B1213986) (-OCH3) groups and the isopropyl (-CH(CH3)2) group are generally considered electron-donating groups. studymind.co.uksavitapall.com They increase the electron density of the benzene ring through resonance (for the methoxy groups) and induction (for the isopropyl group). savitapall.comlibretexts.org This increased electron density can enhance the ring current and, consequently, the aromatic character.

A hypothetical representation of the expected substituent effects on aromaticity indices is presented in the table below.

| Substituent Group | Electronic Effect | Expected Impact on Aromaticity |

| Methoxy (-OCH3) | Electron-donating | Increase |

| Isopropyl (-CH(CH3)2) | Electron-donating | Increase |

| Ethynyl (-C≡CH) | Electron-withdrawing | Decrease |

Detailed Research Findings:

While specific research on 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene is not extensively available, studies on other substituted benzenes provide valuable insights. For instance, research on monosubstituted benzenes has shown that electron-donating groups generally lead to more negative NICS values, indicating a stronger ring current and higher aromaticity. bohrium.com Conversely, electron-withdrawing groups tend to make NICS values less negative, suggesting a reduction in aromaticity. bohrium.com The cumulative effect of multiple substituents can be complex and is not always a simple sum of their individual contributions. aip.org

Development of Predictive Models for Chemical Behavior based on 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene Analogues

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are powerful tools in computational chemistry for estimating the biological activity and physicochemical properties of chemical compounds. tandfonline.comtandfonline.com The development of such models for analogues of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene would be valuable for predicting their behavior without the need for extensive experimental testing. unipi.it

The first step in developing a QSAR or QSPR model is to compile a dataset of structurally related compounds with known activities or properties. For analogues of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene, this would involve synthesizing or identifying a series of similar molecules and measuring the desired endpoint, such as receptor binding affinity or a specific physicochemical property.

Next, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity. For a molecule like 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene, relevant descriptors might include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and can include information about orbital energies and charge distributions.

Hydrophobicity descriptors: The octanol-water partition coefficient (logP) is a common measure of a molecule's lipophilicity.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that relates the descriptors to the observed activity or property. asianpubs.orgresearchgate.net The goal is to find a statistically significant correlation that can be used to predict the behavior of new, untested compounds.

A hypothetical QSAR model for a series of analogues could be represented by an equation like:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where c0, c1, c2, ..., cn are coefficients determined from the statistical analysis.

The predictive power of the model is then validated using a separate set of compounds that were not used in the model's development. A robust and validated QSAR or QSPR model can be a valuable tool in the design of new molecules with desired properties.

Below is an example of how data for a predictive model might be structured.

| Compound | Descriptor 1 (e.g., logP) | Descriptor 2 (e.g., Molecular Weight) | Predicted Activity |

| Analogue 1 | 3.5 | 250.3 | 6.8 |

| Analogue 2 | 4.1 | 264.4 | 7.2 |

| Analogue 3 | 3.8 | 258.3 | 7.0 |

Applications of 1 Ethynyl 5 Isopropyl 2,4 Dimethoxybenzene in Advanced Organic Synthesis

Precursor in Complex Natural Product Synthesis

Natural products provide a vast source of inspiration for drug discovery and chemical biology. researchgate.net The synthesis of these often intricate molecules requires a toolbox of versatile and efficient chemical reactions. The unique combination of functional groups in 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene makes it a promising starting material for assembling the core structures of various natural product families.

Intermediates for Polyketide and Shikimate Pathway Derivatives

Polyketides represent a large and structurally diverse class of secondary metabolites with a broad range of biological activities, including antibiotic and immunosuppressant properties. nih.govnih.gov A key step in many polyketide syntheses is the strategic formation of carbon-carbon bonds to build the characteristic poly-β-keto chains. The terminal alkyne in 1-ethynyl-5-isopropyl-2,4-dimethoxybenzene is an excellent functional group for this purpose. nih.govnih.govresearchgate.net It can readily participate in a variety of coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to elongate carbon chains or connect different molecular fragments.

Furthermore, the ethynyl (B1212043) group can be hydrated to form a methyl ketone or reduced to an alkene or alkane, providing access to the varied oxidation states found in natural polyketides. The substituted benzene (B151609) ring itself could serve as a precursor to quinone or hydroquinone (B1673460) moieties, which are common features in compounds derived from the shikimate pathway, through subsequent oxidation and demethylation steps.

Synthesis of Alkaloid and Terpenoid Scaffolds

Alkaloids and terpenoids are two other major classes of natural products known for their significant pharmacological properties. nih.govnih.govbdu.ac.inugm.ac.id The synthesis of their often complex, polycyclic skeletons requires precise and controlled methods for ring formation. 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene could serve as a valuable starting point for constructing such scaffolds.

For instance, the alkyne can act as a dienophile or a dipolarophile in various cycloaddition reactions to form heterocyclic or carbocyclic rings. researchgate.net Intramolecular cyclization reactions, initiated by the activation of the alkyne, could also be employed to build fused ring systems characteristic of many alkaloids and terpenoids. The methoxy (B1213986) and isopropyl groups on the aromatic ring can influence the regioselectivity and stereoselectivity of these cyclizations, providing crucial control over the final molecular architecture.

Building Block for Pharmaceutical and Agrochemical Lead Compounds

The search for new drugs and crop protection agents relies heavily on the ability to synthesize novel molecular scaffolds with desirable biological activities. The structural attributes of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene make it an attractive component for creating libraries of diverse and complex molecules for screening.

Design and Synthesis of Novel Pharmacologically Relevant Scaffolds

The terminal alkyne is a particularly powerful functional group in medicinal chemistry due to its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This reaction allows for the efficient and reliable connection of the 1-ethynyl-5-isopropyl-2,4-dimethoxybenzene scaffold to other molecular fragments bearing an azide (B81097) group, leading to the rapid generation of 1,2,3-triazole-containing compounds. mdpi.com Triazoles are known to be stable isosteres for amide bonds and can participate in favorable interactions with biological targets.

The aldehyde-alkyne-amine (A³) coupling reaction is another powerful tool that can utilize this building block to create diverse propargylic amine structures, which are relevant in many medicinal chemistry programs. acs.orgsoton.ac.uk

Table 1: Potential "Click" and A³ Coupling Reactions

| Reaction Type | Reactants | Product Core Structure |

|---|---|---|

| CuAAC ("Click") | 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene + R-N₃ | 1,4-Disubstituted 1,2,3-triazole |

Fragment-Based Drug Discovery Libraries

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govdrugdiscoverychemistry.com This approach starts with the identification of small, low-molecular-weight "fragments" that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. nih.govresearchgate.net

1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene possesses several characteristics that make it an ideal candidate for inclusion in a fragment library. dtu.dk It has a molecular weight well within the typical range for fragments, and its rigid aromatic core provides a well-defined shape for probing protein binding pockets. The methoxy groups can act as hydrogen bond acceptors, while the ethynyl group provides a vector for synthetic elaboration once a binding mode has been established.

Table 2: Calculated Physicochemical Properties for FBDD

| Property | Value | FBDD Guideline |

|---|---|---|

| Molecular Weight | 206.27 g/mol | < 300 Da |

| cLogP | 3.2 | < 3 |

| Hydrogen Bond Acceptors | 2 | 1-3 |

| Hydrogen Bond Donors | 0 | 0-3 |

Note: These values are calculated and serve as estimations.

Role in Catalyst Design and Ligand Development for Asymmetric Synthesis

The creation of single-enantiomer drugs and fine chemicals is a cornerstone of modern chemistry, and this is often achieved through asymmetric catalysis using chiral ligands. nih.govresearchgate.netrsc.org The rigid, well-defined structure of 1-ethynyl-5-isopropyl-2,4-dimethoxybenzene makes it a promising scaffold for the development of new chiral ligands.

The ethynyl group serves as a convenient handle for introducing phosphine (B1218219) groups or other coordinating moieties through reactions like hydrophosphination or by coupling to pre-functionalized phosphine derivatives. nih.gov The bulky isopropyl group and the methoxy substituents can create a specific and sterically hindered chiral environment around a coordinated metal center. This steric bulk can effectively control the trajectory of incoming reactants, thereby inducing high levels of enantioselectivity in a catalyzed reaction. researchgate.net By synthesizing chiral derivatives of this scaffold, it may be possible to develop novel ligands tailored for specific asymmetric transformations, such as hydrogenations, cross-couplings, or allylic alkylations.

Utilization in the Development of Advanced Analytical Reagents and Fluorescent Probes

Following a comprehensive search of available scientific literature and chemical databases, no specific information, research articles, or data could be found regarding the utilization of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene in the development of advanced analytical reagents or fluorescent probes. The current body of scientific knowledge does not appear to contain any studies detailing the application of this particular compound for these purposes.

While the structural motifs present in 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene, such as the ethynyl and dimethoxybenzene groups, are found in various fluorescent molecules and organic synthesis building blocks, the specific combination and substitution pattern of this compound has not been reported in the context of creating analytical reagents or fluorescent probes. Research in the field of fluorescent probe development is extensive, with many studies focusing on derivatives of stilbenes, diphenylacetylenes, and other conjugated systems. However, none of the accessed materials specifically mention or allude to the use of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene.

Therefore, it is not possible to provide detailed research findings, data tables, or a deeper analysis of its role in this specific area of advanced organic synthesis. Further research would be required to explore the potential of this compound and its derivatives as precursors or key components in the design of novel analytical and fluorescent tools.

Materials Science Applications of 1 Ethynyl 5 Isopropyl 2,4 Dimethoxybenzene and Its Derivatives

Monomer for Polymer Synthesis

The presence of a terminal alkyne (ethynyl group) makes 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene a highly valuable monomer for various polymerization reactions. This functionality allows for its incorporation into polymer backbones, leading to materials with tailored electronic, thermal, and mechanical properties.

Conjugated polymers, characterized by alternating single and multiple bonds along the polymer chain, are the cornerstone of organic electronics. The ethynyl (B1212043) group of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene can readily participate in polymerization reactions, such as Sonogashira or Glaser coupling, to form poly(phenylene ethynylene) (PPE) type structures. The electronic properties of the resulting polymers would be influenced by the electron-donating isopropyl and dimethoxy substituents on the benzene (B151609) ring.

These substituents can be expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, which is a critical parameter in the design of organic electronic devices. For instance, in Organic Light-Emitting Diodes (OLEDs), tuning the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) levels is essential for efficient charge injection and recombination, leading to light emission. Similarly, in Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs), the energy levels of the polymer dictate charge carrier mobility and the efficiency of charge separation at donor-acceptor interfaces.

The bulky isopropyl group could also play a role in influencing the solid-state packing of the polymer chains, potentially disrupting extensive π-stacking and leading to improved solubility and processability, which are key advantages for device fabrication.

Table 1: Potential Properties of Conjugated Polymers Derived from 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene

| Property | Potential Influence of Monomer Structure | Application Relevance |

| Electronic Properties | Electron-donating groups (isopropyl, dimethoxy) can tune HOMO/LUMO levels. | Optimization of charge injection/transport in OLEDs, OFETs, and OSCs. |

| Solubility | Bulky isopropyl group may enhance solubility in organic solvents. | Facilitates solution-based processing for large-area device fabrication. |

| Morphology | Substituents can influence intermolecular packing and thin-film morphology. | Affects charge transport and device performance. |

The rigid structure of the aromatic ring and the ethynyl linkage can contribute to the synthesis of high-performance polymers with excellent thermal and mechanical stability. Upon polymerization, the resulting poly(arylene ethynylene)s often exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures. The cross-linking of the ethynyl groups at elevated temperatures can further enhance these properties, leading to the formation of highly durable thermosetting resins. Such materials are sought after in aerospace, automotive, and microelectronics industries where resistance to high temperatures and harsh environments is crucial.

The terminal alkyne functionality of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene makes it an ideal candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.orgresearchgate.netscispace.combeilstein-journals.org This highly efficient and specific reaction allows for the precise construction of complex polymer architectures. nih.gov For instance, this monomer could be used to:

Synthesize triazole-containing polymers: By reacting with diazide monomers, polymers with 1,2,3-triazole linkages in the main chain can be formed. The resulting triazole rings are stable and can contribute to the polymer's rigidity and polarity.

Functionalize existing polymers: The ethynyl group can be "clicked" onto azide-functionalized polymer backbones, allowing for the introduction of the dimethoxy-isopropyl-phenyl moiety as a side chain. This post-polymerization modification is a powerful tool for tuning the properties of a polymer without altering its main chain.

Create block copolymers and dendrimers: The high efficiency of the click reaction enables the synthesis of well-defined block copolymers and dendrimers with complex and controlled architectures.

Precursor for Liquid Crystalline Materials and Smart Materials

The rigid, rod-like nature of the 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene moiety suggests its potential as a mesogenic unit in the design of liquid crystalline materials. zeusinc.commdpi.com By incorporating this unit into a polymer backbone or as a side group, it may be possible to induce the formation of liquid crystal phases (e.g., nematic, smectic). mdpi.com The ordering of these phases can be controlled by external stimuli such as temperature, electric fields, or magnetic fields, making them suitable for applications in displays, sensors, and actuators.

Furthermore, the responsiveness of such materials to external stimuli opens up possibilities for the development of "smart materials." For example, a polymer containing this unit could exhibit changes in its optical or mechanical properties in response to a specific chemical or physical signal.

Self-Assembly and Supramolecular Chemistry Applications

The substituted benzene ring in 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene can participate in non-covalent interactions such as π-π stacking and van der Waals forces, which are the driving forces for self-assembly and the formation of supramolecular structures. By designing molecules that incorporate this unit, it is possible to create well-ordered assemblies such as nanofibers, vesicles, or gels. The specific arrangement of the molecules in these assemblies can be controlled by the nature and position of the substituents on the aromatic ring. These self-assembled structures have potential applications in areas such as drug delivery, tissue engineering, and catalysis.

Surface Functionalization and Nanomaterial Synthesis

The reactive ethynyl group provides a convenient handle for anchoring 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene onto surfaces. Through reactions like the CuAAC click reaction, this molecule can be covalently attached to surfaces that have been pre-functionalized with azide (B81097) groups. This allows for the modification of the surface properties, such as hydrophobicity, and for the introduction of specific functionalities.

In the context of nanomaterial synthesis, this compound could be used as a ligand to stabilize metal nanoparticles. The alkyne can coordinate to the metal surface, while the substituted benzene ring provides a shell that can influence the nanoparticle's solubility and interactions with its environment.

Table 2: Summary of Potential Applications and Relevant Structural Features

| Application Area | Key Structural Feature | Relevant Chemical Principles |

| Organic Electronics | Ethynyl group, substituted benzene ring | Conjugated polymer synthesis, HOMO/LUMO tuning |

| High-Performance Polymers | Rigid aromatic and ethynyl units | High thermal stability, cross-linking reactions |

| Click Chemistry | Terminal alkyne | Copper(I)-catalyzed azide-alkyne cycloaddition |

| Liquid Crystals | Rod-like molecular shape | Self-assembly into ordered phases |

| Supramolecular Chemistry | Aromatic ring | π-π stacking, van der Waals interactions |

| Surface Functionalization | Ethynyl group | Covalent surface modification via click chemistry |

| Nanomaterials | Ethynyl group | Ligand for nanoparticle stabilization |

Structure Activity Relationships Sar and Structure Property Relationships Spr of Derivatives of 1 Ethynyl 5 Isopropyl 2,4 Dimethoxybenzene

Systematic Chemical Modifications of the Ethynyl (B1212043) Moiety and Their Impact on Reactivity

The terminal alkyne of the ethynyl group is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Its reactivity is central to creating new molecular architectures with tailored properties.

Key reactions involving the ethynyl moiety include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming C(sp)-C(sp²) bonds. libretexts.orgnih.gov It allows the ethynyl group to be coupled with a wide array of aryl or vinyl halides. organic-chemistry.org The efficiency and yield of this reaction can be influenced by the electronic nature of the substituents on the dimethoxybenzene ring. The electron-donating methoxy (B1213986) groups increase the electron density on the aromatic ring, which can affect the oxidative addition step in the catalytic cycle.

Click Chemistry: The ethynyl group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles. The reaction is robust and can be performed under mild conditions, making it suitable for creating complex molecules.

Hydration and Addition Reactions: The triple bond can undergo hydration to form a methyl ketone or participate in various addition reactions (e.g., hydrogenation, halogenation), providing access to a different set of functionalized derivatives.

The reactivity of the ethynyl group is also influenced by its electronic character. The ethynyl substituent itself exerts a dual electronic effect on the aromatic ring: an electron-withdrawing inductive effect and an electron-releasing resonance effect. This influences the regioselectivity of further substitutions on the benzene (B151609) ring.

Table 7.1: Impact of Ethynyl Moiety Modifications on Reactivity

| Modification/Reaction | Product Type | Key Features & Impact on Reactivity |

| Sonogashira Coupling | Aryl- or Vinyl-Alkynes | Extends π-conjugation; product properties depend on the coupled partner. Reaction is robust for C(sp²)-C(sp) bond formation. libretexts.org |

| Azide-Alkyne Cycloaddition | 1,2,3-Triazoles | Introduces a heteroaromatic, polar, and stable triazole ring. Highly efficient and modular ("Click Chemistry"). |

| Reduction/Hydrogenation | Ethyl or Ethenylbenzene | Saturates the triple bond, removing its linear rigidity and π-system. Alters molecular geometry and electronic properties. |

| Hydration (Markovnikov) | Acetylbenzene Derivative | Converts the alkyne to a ketone, introducing a polar carbonyl group that can act as a hydrogen bond acceptor. |

| Electrophilic Addition | Dihaloalkenes | Adds electrophiles (e.g., Br₂) across the triple bond, leading to functionalized alkene derivatives. |

Systematic Chemical Modifications of the Isopropyl Group and Their Steric/Electronic Influence

The isopropyl group primarily exerts steric and modest electronic effects. As a bulky, branched alkyl group, its main influence is steric hindrance, which can affect the rate and accessibility of nearby reactive sites.

Modifying the size of the alkyl substituent allows for the systematic probing of steric effects. The Taft equation provides a quantitative framework for separating steric effects from electronic effects, where the steric parameter (Es) quantifies the steric bulk of a substituent. wikipedia.orgslideshare.net

Steric Hindrance: The bulky isopropyl group can sterically hinder reactions at the adjacent C-5 position of the benzene ring. Replacing it with smaller alkyl groups (e.g., ethyl, methyl) would reduce this hindrance, potentially increasing reaction rates at this position. Conversely, substitution with a larger group like tert-butyl would significantly increase steric crowding, making reactions at the adjacent position more difficult. wikipedia.org

Table 7.2: Steric and Electronic Influence of Alkyl Group Modifications

| Alkyl Group (at C-5) | Relative Steric Bulk | Taft Steric Parameter (Es) | Electronic Effect | Predicted Influence on Reactivity at C-6 |

| Methyl | Low | 0.00 | Weakly electron-donating | Minimal steric hindrance, highest reactivity. |

| Ethyl | Moderate | -0.07 | Weakly electron-donating | Minor increase in steric hindrance. |

| Isopropyl | High | -0.47 | Weakly electron-donating | Significant steric hindrance, reduced reactivity. |

| tert-Butyl | Very High | -1.54 | Weakly electron-donating | Severe steric hindrance, lowest reactivity. |

Note: Es values are for the R group in R-C(O)OR' hydrolysis and are used here for relative comparison. wikipedia.org

Systematic Chemical Modifications of the Dimethoxybenzene Core (e.g., Position, Nature, and Number of Substituents)

The two methoxy groups on the benzene core are powerful electron-donating substituents that strongly influence the ring's reactivity, particularly in electrophilic aromatic substitution. Their effects are primarily due to resonance (+R effect), which significantly outweighs their inductive electron-withdrawal (-I effect).

Position of Substituents: The 2,4-dimethoxy substitution pattern makes the C-3, C-5, and C-6 positions electron-rich. With the C-5 position occupied by the isopropyl group, the C-3 and C-6 positions are the most activated towards electrophilic attack. The C-6 position is generally favored due to less steric hindrance compared to the C-3 position, which is flanked by two substituents. Moving a methoxy group from the C-4 to the C-3 position, for instance, would drastically alter the sites of activation on the ring. The Hammett equation can quantify the electronic effect of substituents based on their position (meta or para). wikipedia.orglibretexts.org The para-methoxy group has a strongly negative σp value (-0.27), indicating significant electron donation, while the meta value is slightly positive (σm = +0.14), showing a net inductive withdrawal without resonance donation. stenutz.eu

Nature of Substituents: Replacing one or both methoxy (-OCH₃) groups with other alkoxy groups (e.g., -OCH₂CH₃) would have a minor impact, slightly increasing the steric bulk. However, converting a methoxy group to a hydroxyl (-OH) group would increase the activating effect, as -OH is a stronger electron-donating group. Conversely, replacing them with electron-withdrawing groups (e.g., -NO₂, -CN) would deactivate the ring, making it less susceptible to electrophilic attack and changing the directing properties towards meta positions relative to the new group.

Table 7.3: Influence of Dimethoxybenzene Core Modifications on Electrophilic Aromatic Substitution

| Modification | Hammett Constant (σ) of Substituent | Effect on Ring Reactivity | Directing Influence |

| -OCH₃ (Methoxy) | σp = -0.27, σm = +0.14 stenutz.eu | Strongly Activating | Ortho, Para |

| -OH (Hydroxyl) | σp = -0.37, σm = +0.12 | Very Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | σp = -0.17, σm = -0.06 stenutz.eu | Activating | Ortho, Para |

| -NO₂ (Nitro) | σp = +0.78, σm = +0.71 | Strongly Deactivating | Meta |

| -CN (Cyano) | σp = +0.66, σm = +0.56 | Strongly Deactivating | Meta |

Influence of Structural Modifications on Molecular Recognition and Ligand Binding (in vitro models)

The structural framework of 1-ethynyl-5-isopropyl-2,4-dimethoxybenzene provides a scaffold that can be systematically modified to optimize interactions with biological targets like proteins and enzymes. Binding affinity is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and aromatic (π-π) stacking. nih.govresearchgate.net

Dimethoxy Core: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. The precise positioning of these groups is critical for aligning with hydrogen bond donors in a protein's binding pocket. Modifying their position or converting them to hydroxyl groups (which can act as both donors and acceptors) would significantly alter the hydrogen bonding potential.

Isopropyl Group: This group is primarily involved in hydrophobic (lipophilic) interactions. Its size and shape can be optimized to fit into a hydrophobic pocket within a receptor. A good fit, maximizing van der Waals contacts, can contribute significantly to binding affinity. Altering its size (e.g., to methyl or tert-butyl) would probe the size and shape constraints of this pocket. mdpi.com

Ethynyl Moiety Derivatives: By using the ethynyl group as a synthetic handle, polar or charged functionalities can be introduced. For example, converting it to a triazole ring introduces hydrogen bond acceptors (nitrogen atoms). Adding a carboxylic acid or an amine via a linker would introduce charged groups capable of forming strong salt bridges with receptor residues. These modifications are crucial for enhancing both potency and selectivity. brylinski.org

Table 7.4: Predicted Impact of Modifications on Ligand-Receptor Binding

| Structural Modification | Potential Interaction Type | Predicted Effect on Binding Affinity |

| -OCH₃ → -OH | Hydrogen Bonding (Donor & Acceptor) | May increase affinity if a complementary H-bond partner is present. |

| -iPr → -tBu | Hydrophobic / van der Waals | Could increase or decrease affinity depending on the size of the hydrophobic pocket. |

| -C≡CH → Triazole Ring | Hydrogen Bonding, Dipole-Dipole | Introduces polar interactions, potentially increasing affinity and improving solubility. |

| -C≡CH → Aryl group (via Sonogashira) | π-π Stacking, Hydrophobic | Can enhance affinity through interactions with aromatic residues (Phe, Tyr, Trp) in the binding site. researchgate.net |

Influence of Structural Modifications on Optoelectronic Behavior and Material Performance (focus on design principles)

Derivatives of 1-ethynyl-5-isopropyl-2,4-dimethoxybenzene can serve as building blocks for organic optoelectronic materials. The design principles for these materials often revolve around creating donor-acceptor (D-A) architectures to tune the electronic energy levels (HOMO/LUMO) and, consequently, the optical and electrical properties. nih.govresearchgate.net

Donor-Acceptor Strategy: The 2,4-dimethoxybenzene core is strongly electron-donating. By coupling the ethynyl group to a known electron-accepting moiety (e.g., benzothiadiazole, diketopyrrolopyrrole) via Sonogashira coupling, a D-A molecule can be constructed. This intramolecular charge transfer character typically leads to a smaller HOMO-LUMO gap, causing a red-shift in light absorption and emission. nih.gov

Tuning the Band Gap: The strength of the donor and acceptor units directly influences the energy of the HOMO and LUMO.

Strengthening the Donor: Replacing methoxy groups with stronger donors (e.g., amino groups) would raise the HOMO level, narrowing the band gap.

Strengthening the Acceptor: Using a stronger electron-accepting unit coupled to the ethynyl group would lower the LUMO level, also narrowing the band gap. rsc.orgrsc.org

Controlling Molecular Packing: The isopropyl group, being bulky and non-planar, can disrupt intermolecular π-π stacking. This can be advantageous for achieving high solid-state fluorescence by preventing aggregation-caused quenching. However, for applications requiring high charge mobility (like transistors), more planar structures that facilitate ordered packing are often desired. Replacing the isopropyl group with a linear alkyl chain or removing it could promote more efficient stacking.

Table 7.5: Design Principles for Tuning Optoelectronic Properties

| Design Modification | Principle | Predicted Effect on Properties |

| Couple to Electron Acceptor (A) | Donor-Acceptor (D-A) Architecture | Lower HOMO-LUMO gap; red-shifted absorption/emission. nih.gov |

| **Increase Donor Strength (e.g., -NR₂) ** | Raise HOMO Energy Level | Smaller band gap; enhanced charge donation. |

| Increase Acceptor Strength | Lower LUMO Energy Level | Smaller band gap; enhanced charge acceptance. |

| Replace -iPr with linear alkyl chain | Reduce Steric Hindrance | May promote more ordered π-π stacking, potentially increasing charge mobility but could also lead to fluorescence quenching. |

| Extend π-Conjugation (e.g., poly-arylene-ethynylene) | Delocalize π-electrons | Narrower band gap; higher charge carrier mobility. |

Future Directions and Emerging Research Areas for 1 Ethynyl 5 Isopropyl 2,4 Dimethoxybenzene

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized aromatic compounds like 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene is an area ripe for innovation, moving beyond traditional multi-step procedures towards more efficient and environmentally benign processes. Future research will likely focus on developing methodologies that improve atom economy, reduce waste, and utilize renewable resources. ucl.ac.ukucl.ac.uk

Key areas for development include:

C-H Bond Functionalization: Direct C-H functionalization represents a paradigm shift in organic synthesis, allowing for the introduction of functional groups without the need for pre-functionalized starting materials. beilstein-journals.org Future methodologies could focus on the direct ethynylation of a 1-isopropyl-2,4-dimethoxybenzene precursor, bypassing classical cross-coupling reactions that require halogenated substrates and stoichiometric organometallic reagents. This approach would significantly shorten the synthetic route and reduce waste.

Flow Chemistry and Process Automation: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. Developing a flow-based synthesis for 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene could lead to higher yields, improved purity, and scalable production. beilstein-journals.org

Biocatalysis and Renewable Feedstocks: The principles of green chemistry encourage the use of enzymes and renewable starting materials. tandfonline.com Lignin, a major component of biomass, is a rich source of substituted aromatic compounds and could potentially serve as a sustainable precursor for the dimethoxy-isopropyl-benzene scaffold. kit.edu Furthermore, enzymatic catalysts could be explored for specific steps in the synthesis, offering high selectivity under mild reaction conditions. ucl.ac.ukucl.ac.uk

| Synthetic Methodology | Potential Advantages for 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene Synthesis | Key Research Challenges |

| Direct C-H Ethynylation | Reduced step count, improved atom economy, avoidance of halogenated intermediates. | Achieving high regioselectivity on the electron-rich aromatic ring. |

| Continuous Flow Synthesis | Enhanced scalability, improved safety and reproducibility, potential for in-line purification. | Optimization of reactor design and reaction parameters (temperature, pressure, flow rate). |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Identifying or engineering enzymes compatible with the specific substrates and reaction. |

Exploitation in Advanced Catalytic Cycles and Process Intensification

The terminal alkyne group is a versatile functional handle that can participate in a wide array of chemical transformations, making 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene a promising candidate for applications in catalysis.

Future research could explore its role as:

A Ligand for Homogeneous Catalysis: The alkyne moiety can coordinate with transition metals. wpmucdn.com Derivatives of this compound could be designed as novel ligands for catalytic processes, where the electronic properties of the substituted benzene (B151609) ring could tune the activity and selectivity of the metal center.

A Building Block in "Click Chemistry": The ethynyl (B1212043) group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the molecule to other chemical entities, such as polymers, biomolecules, or surfaces, to create functional materials. hiyka.com

A Substrate in Polymerization: Transition-metal catalysts can polymerize ethynylbenzene derivatives to form poly(phenylacetylene)s, which are conjugated polymers with interesting electronic and optical properties. researchgate.netnih.gov The specific substitution pattern of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene could lead to polymers with unique solubility, morphology, and performance characteristics.

Process intensification, which aims to develop smaller, more efficient, and sustainable chemical processes, could be advanced by integrating the synthesis of this compound with its subsequent use in a catalytic cycle, potentially within a single, continuous-flow reactor. beilstein-journals.org

Integration into Advanced Functional Materials and Nanotechnology

The unique combination of a rigid aromatic core and a reactive alkyne handle makes 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene an attractive building block for advanced materials.

Emerging research areas include: